(3,5-二苯基苯基)硼酸

描述

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They serve as crucial intermediates and reagents in the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, and polymers . The unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols, make them valuable in molecular recognition and sensing applications .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves lithiation or metalation reactions followed by treatment with a boron source. For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of protection, lithiation, and borate addition steps, yielding a compound useful for constructing glucose sensing materials . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, an important intermediate, was achieved using organic lithium reagents and subsequent oxidation . These methods highlight the synthetic flexibility and the importance of boronic acids in organic chemistry.

Molecular Structure Analysis

Boronic acids exhibit diverse molecular structures, which can be tailored for specific applications. The crystal structure of (2,4,6-trimethylphenyl)boronic acid revealed hydrogen bonding and intermolecular interactions that contribute to its stability . Additionally, the synthesis of boron-dipyrromethenes (BODIPYs) with dipyrromethanyl substituents at the 3,5-positions demonstrated the ability to modify the electronic properties of boronic acid derivatives .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, which is widely used for creating biphenyls and other aromatic compounds . They also engage in condensation reactions to form boron complexes with 1,3-diketones, leading to the formation of macrocyclic structures . The reactivity of boronic acids with diols at neutral pH has been exploited for diol recognition, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the pKa value of amino-3-fluorophenyl boronic acid is relatively low, which is advantageous for applications at physiological pH . The spectral and electrochemical properties of BODIPY derivatives indicate that dipyrromethanyl groups at the 3,5-positions make the BODIPY core less electron-deficient . These properties are crucial for the design of boronic acid-based sensors and catalysts.

科学研究应用

传感应用

硼酸因其与二醇和强路易斯碱的相互作用而闻名,这使得它们在传感应用中很有价值。作为该组的一部分,(3,5-二苯基苯基)硼酸可用于为各种物质创建传感器。例如,硼酸与芘结合已用于开发邻苯二酚及其氨基衍生物(如多巴胺、DOPA 和 DOPAC)的传感器。这些传感器的选择性很明显,因为它们不受 D-果糖、D-葡萄糖和苯丙氨酸等物质的影响。这些传感器的功能依赖于硼酸作为路易斯酸的固有化学性质,这使它们能够检测强路易斯碱,例如氟化物阴离子。例如,据报道,一种结合硼酸和荧光萘咪唑鎓的传感器用于检测氟化物。这在环境监测中特别有用,其中检测饮用水中氟化物含量至关重要 。

阴离子检测

除了氟化物,硼酸还可用于检测其他阴离子。例如,可以使用由苯硼酸和甲基吡啶鎓构成的传感器来量化氰化物浓度。一个值得注意的应用是使用酶 β-葡萄糖苷酶以及硼酸附着的维奥logen 猝灭剂和基于芘的荧光报告染料来检测苦杏仁苷。杏仁苷的酶促裂解释放葡萄糖、苯甲醛和氰化物阴离子,生成的氰化物阴离子减少了硼酸的猝灭作用,从而增强了荧光信号 。

传感的表面改性

基于硼酸的传感器具有可附着到表面的优点,提供了异质检测格式。这种格式对于实际分析应用是理想的,因为结合和检测事件发生在液/固界面。可以在这些系统中采用各种信号转导机制。例如,通过将 4-巯基苯基硼酸固定在金 CD-trode 上而创建的荧光传感器可以将单糖浓度确定到皮摩尔水平。类似地,表面等离子体共振 (SPR) 传感器已被用于开发针对血凝素(流感 A 病毒的生物标志物)和 D-葡萄糖的传感器。D-葡萄糖的 SPR 传感器使用具有用于附着到金表面的硫醇功能的葡萄糖选择性双硼酸单元。另一种方法,表面增强拉曼散射 (SERS),使用硼酸作为捕获剂和夹心测定的组成部分,以实现对葡萄糖的选择性 。

电化学传感方法

电化学传感方法对于转导表面受限硼酸-二醇结合事件非常有益。例如,硼酸衍生电极表面的电化学阻抗可以响应葡萄糖和其他单糖以及糖化血红蛋白的存在。该方法还扩展到场效应晶体管 (FET),其中由于电荷积累(即分析物结合)而调制伏安特性。用苯硼酸衍生物修饰的电解质门有机 FET 就是这种应用的例证 。

安全和危害

未来方向

“(3,5-Diphenylphenyl)boronic acid” is increasingly being used in diverse areas of research. Its interactions with diols and strong Lewis bases lead to its utility in various sensing applications . It is also used in the synthesis of bacteriochlorins and in studies of the activation parameters for recombination reactions of intramolecular radical pairs .

属性

IUPAC Name |

(3,5-diphenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBZYVMZUBUDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563455 | |

| Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Diphenylphenyl)boronic acid | |

CAS RN |

128388-54-5 | |

| Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIPHENYLPHENYL BORONIC ACID 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

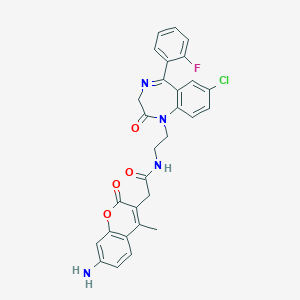

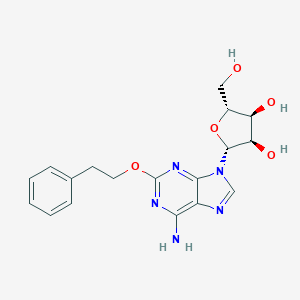

![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)

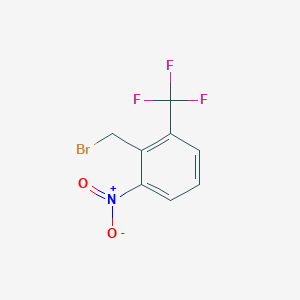

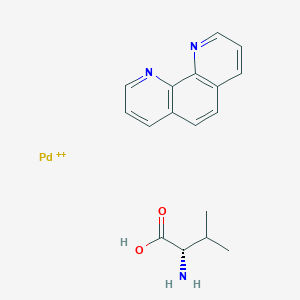

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)

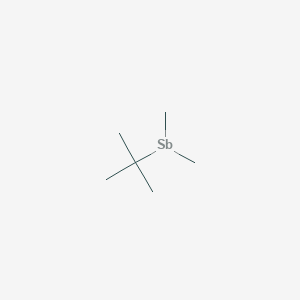

![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)

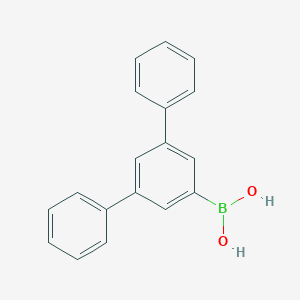

![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)